molecular formula C21H23N3O5S B2896386 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216966-51-6

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2896386
CAS No.: 1216966-51-6
M. Wt: 429.49
InChI Key: GBQIRSLDVVGASD-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a complex organic compound with a spirocyclic structure

Scientific Research Applications

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate, followed by amine coupling and deprotection of the Boc group . The reaction conditions often involve the use of specific reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and solvents like 1,4-dioxane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism by which 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects is not fully understood. its molecular structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 8-(3,4-dimethoxybenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[45]dec-3-en-2-one apart is its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)sulfonyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-28-17-9-8-16(14-18(17)29-2)30(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQIRSLDVVGASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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